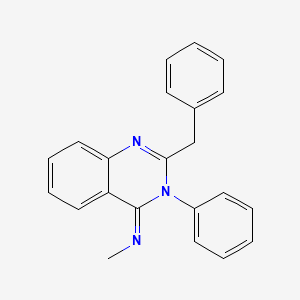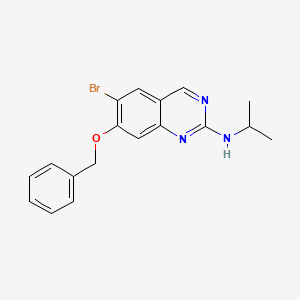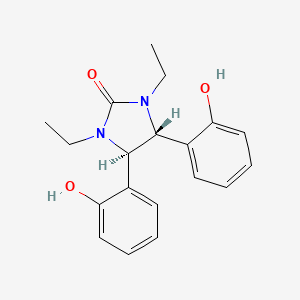
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its imidazolidinone core, which is substituted with two hydroxyphenyl groups and two ethyl groups. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethyl isocyanate to yield the desired imidazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones derived from the hydroxyphenyl groups.
Reduction: Amines derived from the imidazolidinone ring.
Substitution: Ethers or esters formed from the hydroxy groups.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The hydroxyphenyl groups can form hydrogen bonds with amino acid residues, while the imidazolidinone ring provides structural stability. This interaction can alter the enzyme’s activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5R)-1,3-diethyl-4,5-bis(2-methoxyphenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-chlorophenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-nitrophenyl)imidazolidin-2-one
Uniqueness
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is unique due to its specific (4R,5R) stereochemistry and the presence of hydroxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
863486-88-8 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20-17(13-9-5-7-11-15(13)22)18(21(4-2)19(20)24)14-10-6-8-12-16(14)23/h5-12,17-18,22-23H,3-4H2,1-2H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
BOJTVPFZWSLQIN-QZTJIDSGSA-N |
Isomerische SMILES |
CCN1[C@@H]([C@H](N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
Kanonische SMILES |
CCN1C(C(N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


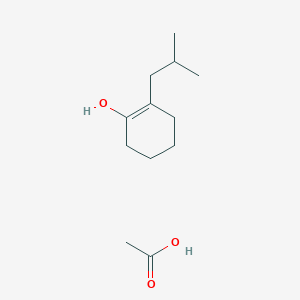

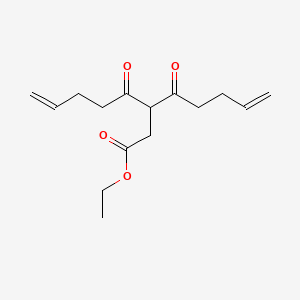

![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
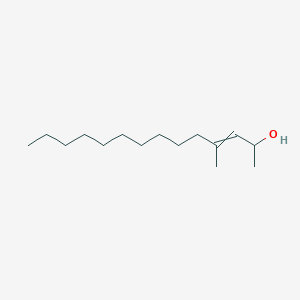
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
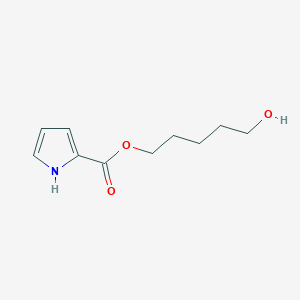
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
